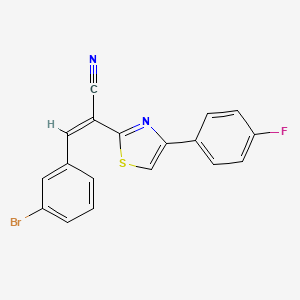

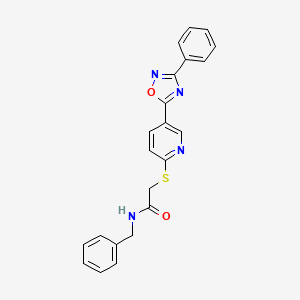

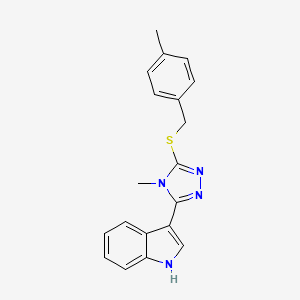

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as AHDIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHDIQ belongs to the quinoline family of compounds and has been found to exhibit a range of biological activities.

科学的研究の応用

Antimicrobial Applications

The compound's structure is related to that of various quinoline derivatives, which have been extensively studied for their antimicrobial properties. Quinoline derivatives, such as those synthesized in the study by Desai, Dodiya, and Shihora (2011), demonstrate significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds through IR, 1H NMR, 13C NMR, and Mass spectra underpins the potential of quinoline carboxamide derivatives in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Catalytic Applications in Organic Synthesis

Luo et al. (2019) described the use of a palladium-catalyzed stereospecific alkylation of allylamines with primary and secondary alkyl iodides, where isoquinoline-1-carboxamide (IQA) serves as a directing group. This process showcases the compound's relevance in synthesizing multisubstituted olefin products in cis configuration, which are valuable in various synthetic organic chemistry applications. The study's focus on mechanistic insights, especially the rate-determining step of alkenyl C–H bond activation, highlights the compound's potential in facilitating complex organic synthesis (Luo et al., 2019).

Synthesis of Asymmetric and Fluorescent Agents

The synthesis of asymmetric agents, such as alpha-hydroxycarboxylic acid derivatives, involves the use of allyl systems as substrates for catalytic asymmetric allylic alkylation, demonstrating the structural versatility and synthetic utility of allyl-containing compounds. Trost, Dogra, and Franzini (2004) illustrated this through the synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones, highlighting the compound's potential in the development of new asymmetric synthesis methodologies. Additionally, the fluorescent properties of these compounds were evaluated, suggesting their application in creating novel fluorescence agents (Trost, Dogra, & Franzini, 2004).

Antimicrobial Additives for Jet Fuel

The study by Magerramov et al. (2008) on aminomethylated derivatives of allylphenols as antimicrobial additives for jet fuel TS-1 revealed that these compounds exhibit superior performance compared to the well-known antibacterial additive 8-hydroxyquinoline. This research underscores the potential of allyl-containing compounds in industrial applications, particularly as effective antimicrobial additives for fuels, showcasing their broad utility beyond pharmaceutical applications (Magerramov et al., 2008).

特性

IUPAC Name |

4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-16-11-9-15(10-12-16)14(2)3/h4-12,14,25H,1,13H2,2-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFDPOXWKBQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)